molecular formula C17H16N4O B1372824 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one CAS No. 1160264-15-2

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

Cat. No. B1372824
CAS RN: 1160264-15-2
M. Wt: 292.33 g/mol
InChI Key: DXDNVHPKAPSAQQ-UHFFFAOYSA-N
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Description

“6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one” is a chemical compound used in scientific research . It has a molecular formula of C17H16N4O and a molecular weight of 292.34 .


Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one” is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3 position of the ring .


Chemical Reactions Analysis

Pyridazinone derivatives can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

Antimicrobial Activity

This compound has shown promise in combating various microbial infections. Its structure allows for the synthesis of derivatives that can act against resistant strains of bacteria and fungi, providing a new avenue for the development of antibiotics .

Antidepressant Properties

Researchers have explored the use of this pyridazinone derivative as a potential antidepressant. Its interaction with neurotransmitter systems could offer a new approach to treating depression .

Anti-Hypertensive Effects

The compound’s ability to modulate blood pressure makes it a candidate for anti-hypertensive drugs. Its efficacy in lowering blood pressure has been demonstrated in preclinical models .

Anticancer Applications

There is evidence that this pyridazinone derivative can inhibit the growth of cancer cells. Its mechanism may involve interfering with cell signaling pathways that are crucial for cancer cell proliferation .

Antiplatelet and Antithrombotic Activity

The compound has been studied for its potential to prevent blood clots by inhibiting platelet aggregation. This could be particularly useful in the prevention of heart attacks and strokes .

Antiulcer Potential

Due to its ability to interact with gastric systems, this compound may help in treating ulcers. It could offer a new treatment option that is more effective or has fewer side effects than current medications .

Herbicidal Properties

In agriculture, derivatives of this compound have been used as herbicides. Their ability to inhibit plant growth can be harnessed to control weeds and improve crop yields .

Material Science Applications

Beyond pharmacological uses, this compound’s unique structure makes it useful in material science. It could be used in the development of new materials with specific properties for industrial applications .

properties

IUPAC Name

3-[3-amino-4-(benzylamino)phenyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDNVHPKAPSAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186055
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

CAS RN

1160264-15-2
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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